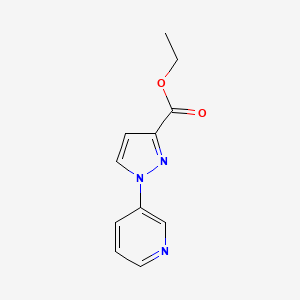

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at the 1-position and an ethyl ester at the 3-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science . This article compares its structural, synthetic, and physicochemical properties with analogous compounds to highlight key distinctions.

Properties

CAS No. |

1014631-61-8 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 1-pyridin-3-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-7-14(13-10)9-4-3-6-12-8-9/h3-8H,2H2,1H3 |

InChI Key |

KCZZFDOHVREAMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Hydrazinopyridine with Dialkyl Maleates

A patented method describes the preparation of intermediates leading to Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate starting from 3-hydrazinopyridine dihydrochloride. The key steps include:

- Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.

- Chlorination and subsequent oxidation steps convert this intermediate into ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis of the ester group under acidic conditions yields the corresponding carboxylic acid.

- Decarboxylation or substitution steps can then be employed to obtain the target ethyl ester compound.

The oxidation is often performed using manganese(IV) oxide or sodium persulfate in acetonitrile at approximately 60 °C. Hydrolysis uses aqueous hydrochloric acid at temperatures ranging from 25 °C to 100 °C. Purification is achieved by standard isolation techniques such as filtration and chromatography.

Condensation of 3-Pyridinecarboxaldehyde with Hydrazine Hydrate and Ethyl Acetoacetate

Another common laboratory-scale synthesis involves:

- Formation of a hydrazone intermediate by reacting 3-pyridinecarboxaldehyde with hydrazine hydrate.

- Cyclization of this hydrazone with ethyl acetoacetate under acidic reflux conditions (often in ethanol) to yield this compound.

This method leverages the nucleophilic attack of hydrazine on the aldehyde, followed by ring closure with the β-ketoester, facilitating the formation of the pyrazole ring with the desired substituents.

Regioselective Pyrazole Formation Using Trichloromethyl Enones

Recent research introduces a regiocontrolled one-pot synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and arylhydrazine hydrochlorides. The mechanism involves:

- Initial nucleophilic attack of hydrazine on the trichloromethyl enone.

- Formation of cyclic intermediates leading to pyrazoline and subsequent dehydration to 3-trichloromethylpyrazoles.

- Methanolysis of the trichloromethyl group to yield the carboxyalkyl pyrazole ester.

This method provides moderate to excellent yields (37–97%) and allows regioselective synthesis of pyrazole derivatives, adaptable for compounds like this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | 25–100 | Not specified | Forms pyrazolidine intermediate |

| Chlorination | Chlorinating agents (e.g., perchloroethane + n-butyllithium) | Ambient | Not specified | Introduces chloro substituent |

| Oxidation | Manganese(IV) oxide or sodium persulfate/sulfuric acid in acetonitrile | 60 | 56–100 | Converts dihydropyrazole to pyrazole |

| Hydrolysis | Aqueous hydrochloric acid | 25–100 | Up to 100 | Converts ester to carboxylic acid |

| Cyclocondensation | 3-Pyridinecarboxaldehyde + hydrazine hydrate + ethyl acetoacetate (acid catalyst) | Reflux in ethanol | Not specified | Forms pyrazole ring with ethyl ester |

| Regioselective synthesis | Trichloromethyl enones + arylhydrazine hydrochlorides | Reflux | 37–97 | One-pot synthesis with regioselectivity |

Purification and Characterization

Purification techniques commonly include:

- Flash column chromatography using silica gel with gradients of ethyl acetate and hexanes.

- Filtration and recrystallization from solvents such as dioxane or acetone.

Characterization is typically performed by:

- Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) to confirm substitution patterns and purity.

- Mass spectrometry and elemental analysis for molecular weight and composition confirmation.

- Infrared spectroscopy to verify functional groups such as ester carbonyls (~1700 cm⁻¹).

Summary of Key Research Discoveries

- The improved cyclization and oxidation process from 3-hydrazinopyridine and dialkyl maleates offers an efficient route to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole derivatives, which can be converted to the target ethyl ester.

- The regioselective one-pot synthesis using trichloromethyl enones provides a versatile and high-yielding alternative for preparing 1-substituted-3-carboxyalkyl pyrazoles, adaptable to pyridinyl substitution.

- Traditional hydrazone formation and cyclization with ethyl acetoacetate remains a straightforward laboratory method for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated reagents under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative with a variety of applications, particularly in the pharmaceutical field. Research indicates its potential in antimicrobial and anti-inflammatory applications . It can also serve as an intermediate in synthesizing various other compounds .

Antimicrobial Applications

- A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed that some compounds in this series exhibit antimicrobial activity against bacteria, such as Staphyllococcus aureus, Bacillius subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi, such as Candida albicans, C. parapsilosis, and C. tropicalis .

- Specifically, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated more activity than fluconazole against C. parapsilosis .

Anti-inflammatory Applications

- A study of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates evaluated their anti-inflammatory activity using a carrageenan-induced inflammation model in rats .

- The study indicated that the substitution at the pyrazole scaffold could improve anti-inflammatory activity . Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity compared to the control group .

Use as a chemical intermediate

- It can be used as a building block in the synthesis of more complex molecules, such as in the synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

- The synthesis of 3 involves adding 3-pyridyl azide, , and ethyl 4,4-diethoxy-3-oxobutanoate to a solution of DMSO, then stirred at 40–50 °C. The reaction mixture is cooled to 5 °C, diluted with , and then extracted with .

- The synthesis of 4 involves dissolving 3 in 1,4-dioxane, heated under reflux for 1 min and cooled to 0 °C. Anhydrous is slowly added to neutrality. The mixture was concentrated under reduced pressure and the residue was extracted with boiling hexane .

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes critical structural differences and their implications:

Notes:

- Pyrazole vs. Triazole Cores : Triazoles (e.g., ) exhibit greater aromaticity and stability due to delocalized electrons, whereas pyrazoles are less electron-deficient, influencing their reactivity in substitution reactions .

- Substituent Positioning : Electron-withdrawing groups (e.g., Cl, CN) at the 4-position (pyrazole) enhance electrophilicity, facilitating nucleophilic attacks, while bulky aryl groups (e.g., 2-bromophenyl) sterically hinder certain reactions .

Physicochemical and Spectroscopic Data

Biological Activity

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole intermediates. Various methods have been reported, including nucleophilic substitutions and cyclization reactions, leading to improved yields and purity. For example, a method utilizing manganese(IV) oxide in acetonitrile has shown promising results in synthesizing related pyrazole derivatives with high efficiency and reduced hazards .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of pyrazole have demonstrated significant antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Compound | Activity | Target Strain | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 25 |

| Related Derivative | Antibacterial | S. aureus | 30 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects . Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited higher selectivity for COX-2 compared to COX-1, suggesting potential as safer anti-inflammatory agents .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties , capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in various diseases .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including this compound, against multi-drug resistant bacteria. The results indicated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent .

- In Vivo Anti-inflammatory Study : In a murine model of inflammation, the compound showed significant reduction in edema and inflammatory markers when administered at varying doses. The findings suggest that it may serve as an effective treatment for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.